molecular formula C15H14O4 B4434917 o-Anisic acid, 4-methoxyphenyl ester

o-Anisic acid, 4-methoxyphenyl ester

Cat. No.: B4434917
M. Wt: 258.27 g/mol
InChI Key: PNFGKOBYWQFVKR-UHFFFAOYSA-N
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Description

o-Anisic acid, 4-methoxyphenyl ester: is an organic compound with the molecular formula C15H14O4 and a molecular weight of 258.2693 g/mol It is a derivative of anisic acid, specifically the ester formed between o-anisic acid and 4-methoxyphenol

Scientific Research Applications

Chemistry: o-Anisic acid, 4-methoxyphenyl ester is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used to study enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of high-performance polymers and resins through polycondensation reactions. It also finds applications in the manufacture of fragrances and flavoring agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of o-Anisic acid, 4-methoxyphenyl ester typically involves the esterification of o-anisic acid with 4-methoxyphenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is usually heated to facilitate the esterification process, and the product is purified through recrystallization or distillation .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: o-Anisic acid, 4-methoxyphenyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of o-Anisic acid, 4-methoxyphenyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. These metabolites can modulate signaling pathways and enzyme activities, leading to various physiological responses .

Comparison with Similar Compounds

Comparison: o-Anisic acid, 4-methoxyphenyl ester is unique due to its specific ester linkage, which imparts distinct chemical and physical properties compared to its isomersIn contrast, the other isomers primarily exist as carboxylic acids and have different reactivity profiles .

Properties

IUPAC Name

(4-methoxyphenyl) 2-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-17-11-7-9-12(10-8-11)19-15(16)13-5-3-4-6-14(13)18-2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFGKOBYWQFVKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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